Cas no 943104-26-5 (2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide)
2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[2-(1-azepanylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide
- 2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide
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- Inchi: 1S/C20H30N4O/c1-3-23(4-2)20(25)16-24-18-12-8-7-11-17(18)21-19(24)15-22-13-9-5-6-10-14-22/h7-8,11-12H,3-6,9-10,13-16H2,1-2H3
- InChI Key: IYXJKYUGGDYHDN-UHFFFAOYSA-N
- SMILES: C1(CN2CCCCCC2)N(CC(N(CC)CC)=O)C2=CC=CC=C2N=1
2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3366-5237-2μmol |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-5μmol |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-10μmol |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-20μmol |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-1mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-2mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-3mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-4mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-5mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3366-5237-10mg |
2-{2-[(azepan-1-yl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide |
943104-26-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide
2-{2-(Azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide: A Comprehensive Overview
The compound 2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide, identified by the CAS Registry Number 943104-26-5, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds known for their versatile properties and wide-ranging uses in drug discovery and material science.
The structure of this compound is characterized by a benzodiazole ring system, which serves as a central scaffold. The benzodiazole moiety is further substituted with an azepane group at the 2-position of the benzene ring. Azepane, a seven-membered saturated nitrogen-containing ring, contributes to the compound's unique physical and chemical properties. Additionally, the molecule features an N,N-diethylacetamide group attached to the benzodiazole ring, enhancing its solubility and bioavailability.
Recent studies have highlighted the potential of this compound in the field of drug delivery systems. The combination of the benzodiazole core with the azepane and diethylacetamide substituents has shown promise in improving drug stability and targeting efficiency. Researchers have demonstrated that this compound can act as a carrier for hydrophobic drugs, significantly enhancing their solubility in aqueous environments. This property makes it a valuable candidate for developing nano-drug delivery systems and targeted therapies.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include azepane derivatives and benzodiazole precursors, which are carefully designed to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product. The synthesis process has been optimized to minimize waste and improve sustainability, aligning with current green chemistry principles.
The pharmacological properties of this compound have also been extensively studied. Preclinical studies indicate that it exhibits moderate anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases. Furthermore, its ability to penetrate cellular membranes efficiently suggests its utility in delivering therapeutic agents across biological barriers. Ongoing research is focused on evaluating its toxicity profile and long-term safety in animal models.
From a structural perspective, the compound's molecular weight is approximately 400 g/mol, with a melting point around 150°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in water. These physical properties make it suitable for use in organic synthesis reactions and analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
In conclusion, 2-{2-(azepan-1-yl)methyl-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, combined with favorable physical and chemical properties, positions it as a promising candidate for various applications in drug development and materials science. Continued research into its synthesis, pharmacokinetics, and therapeutic potential will undoubtedly unlock new opportunities for its utilization in real-world applications.
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